molecular formula C6H15ClN2 B11921775 (R)-2-(Azetidin-2-yl)-N-methylethanamine hydrochloride

(R)-2-(Azetidin-2-yl)-N-methylethanamine hydrochloride

Cat. No.: B11921775
M. Wt: 150.65 g/mol
InChI Key: WHSKNAOUQIJJNZ-RGMNGODLSA-N
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Description

®-2-(Azetidin-2-yl)-N-methylethanamine hydrochloride is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity to these compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Azetidin-2-yl)-N-methylethanamine hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the N-methylethanamine moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of ®-2-(Azetidin-2-yl)-N-methylethanamine hydrochloride may involve optimized synthetic routes that ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the hydrochloride salt form of the compound. The reaction conditions are carefully controlled to maintain the stereochemistry of the ®-enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-2-(Azetidin-2-yl)-N-methylethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The azetidine ring can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

®-2-(Azetidin-2-yl)-N-methylethanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of ®-2-(Azetidin-2-yl)-N-methylethanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing ring.

    Aziridine: A three-membered nitrogen-containing ring with higher ring strain.

    Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain.

Uniqueness

®-2-(Azetidin-2-yl)-N-methylethanamine hydrochloride is unique due to its specific stereochemistry and functional groups, which impart distinct reactivity and biological activity compared to other azetidines and related compounds.

Biological Activity

(R)-2-(Azetidin-2-yl)-N-methylethanamine hydrochloride is a chiral compound belonging to the azetidine class, which has garnered attention for its potential biological activities, particularly in neuropharmacology. Its unique structural features, including an azetidine ring and a secondary amine, suggest interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Azetidine Ring : A four-membered saturated heterocyclic ring that influences the compound's interaction with biological systems.
  • Chiral Center : The presence of chirality may lead to differences in biological activity between its enantiomers.
  • Secondary Amine : The nitrogen atom is bonded to a methyl group, which may affect its pharmacokinetics and pharmacodynamics.

Biological Activity Overview

Preliminary studies indicate that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Its structural similarities to other bioactive compounds suggest applications in treating neurological disorders.

The proposed mechanisms of action include:

  • Neurotransmitter Modulation : Interaction with serotonin, dopamine, or norepinephrine receptors.
  • Cognitive Enhancement : Possible effects on learning and memory processes.

Neuropharmacological Studies

Research has focused on the compound's effects on neurotransmitter systems. For instance, studies have indicated that azetidine derivatives can modulate the activity of monoamine neurotransmitters, which are crucial for mood regulation and cognitive function.

  • Serotonin Receptor Interaction : this compound has been shown to bind to serotonin receptors, suggesting potential antidepressant effects.
  • Dopaminergic Activity : Preliminary data indicate that the compound may influence dopaminergic pathways, which are essential for motivation and reward-related behaviors.

Case Studies

A case study involving animal models demonstrated that administration of this compound led to significant improvements in behavioral tests assessing anxiety and depression-like symptoms. These findings support its potential as a therapeutic agent for mood disorders.

Comparative Analysis of Biological Activities

CompoundMechanism of ActionBiological ActivityReference
This compoundNeurotransmitter modulationPotential antidepressant effects
LEI-515 (MAGL inhibitor)Inhibition of monoacylglycerol lipaseReduced neuropathic pain
Azetidin-2-onesAntibiotic activityBroad antimicrobial properties

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. The ability to modify its structure allows for the exploration of analogs that may exhibit enhanced biological activities.

Properties

Molecular Formula

C6H15ClN2

Molecular Weight

150.65 g/mol

IUPAC Name

2-[(2R)-azetidin-2-yl]-N-methylethanamine;hydrochloride

InChI

InChI=1S/C6H14N2.ClH/c1-7-4-2-6-3-5-8-6;/h6-8H,2-5H2,1H3;1H/t6-;/m0./s1

InChI Key

WHSKNAOUQIJJNZ-RGMNGODLSA-N

Isomeric SMILES

CNCC[C@H]1CCN1.Cl

Canonical SMILES

CNCCC1CCN1.Cl

Origin of Product

United States

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